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molecular formula C7H3BrFNS B8430871 3-Bromo-7-fluorothieno[2,3-c]pyridine

3-Bromo-7-fluorothieno[2,3-c]pyridine

Cat. No. B8430871
M. Wt: 232.07 g/mol
InChI Key: DDCNGUZZTVCNPA-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

To a solution of 3-bromothieno[2,3-c]pyridin-7-amine (51 mg, 0.22 mmol) in pyridine hydrofluoride (1.2 mL) was added sodium nitrite (23.1 mg, 0.334 mmol). The reaction stirred at room temperature for 18 h. The reaction was then neutralized by addition of saturated aqueous sodium bicarbonate (40 mL). The mixture was extracted with ethyl acetate (2×10 mL). The combined organic fractions were washed with brine (1×20 mL), dried over sodium sulfate, filtered, and concentrated to afford 33 mg (59%) of the title compound. 1H NMR (400 MHz, CDCl3): δ 8.20 (dd, J=5.6, 1.3 Hz, 1 H), 7.76 (s, 1 H), 7.62 (dd, J=5.6, 2.8 Hz, 1 H); MS (ESI): 232.04, 234.04 [M+H]+; HPLC tR=3.49 min (ZQ3, polar—4 min).
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
23.1 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[C:6](N)[N:7]=[CH:8][CH:9]=2)[S:4][CH:3]=1.N([O-])=O.[Na+].C(=O)(O)[O-].[Na+].[FH:21].N1C=CC=CC=1>>[Br:1][C:2]1[C:10]2[C:5](=[C:6]([F:21])[N:7]=[CH:8][CH:9]=2)[S:4][CH:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
51 mg
Type
reactant
Smiles
BrC1=CSC2=C(N=CC=C21)N
Name
Quantity
23.1 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.2 mL
Type
reactant
Smiles
F.N1=CC=CC=C1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×10 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CSC2=C(N=CC=C21)F
Measurements
Type Value Analysis
AMOUNT: MASS 33 mg
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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